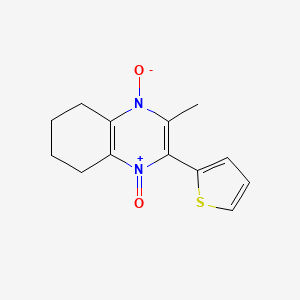

Quinoxaline, 5,6,7,8-tetrahydro-2-methyl-3-(2-thienyl)-, 1,4-dioxide

CAS No.: 88819-97-0

Cat. No.: VC15612716

Molecular Formula: C13H14N2O2S

Molecular Weight: 262.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88819-97-0 |

|---|---|

| Molecular Formula | C13H14N2O2S |

| Molecular Weight | 262.33 g/mol |

| IUPAC Name | 3-methyl-4-oxido-2-thiophen-2-yl-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |

| Standard InChI | InChI=1S/C13H14N2O2S/c1-9-13(12-7-4-8-18-12)15(17)11-6-3-2-5-10(11)14(9)16/h4,7-8H,2-3,5-6H2,1H3 |

| Standard InChI Key | IIMPKJYPPAWWBS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=CS3 |

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound features a tetrahydroquinoxaline backbone saturated at positions 5–8, a 2-methyl group at position 2, and a 2-thienyl substituent at position 3 (Figure 1). The 1,4-dioxide functional groups introduce polarity and redox activity, critical for intermolecular interactions. Density functional theory (DFT) calculations reveal that the thienyl group adopts a planar conformation, enabling π-π stacking with aromatic residues in biological targets .

Molecular Formula: C₁₃H₁₄N₂O₂S

Molecular Weight: 262.33 g/mol

Key Structural Drivers of Activity:

-

1,4-Dioxide groups: Enhance electrophilicity and hydrogen-bonding capacity .

-

Tetrahydro ring: Reduces planarity, improving membrane permeability .

-

Thienyl moiety: Engages in hydrophobic interactions with protein binding pockets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a cyclocondensation reaction between 2-thiophenecarboxaldehyde and 1,2-diaminocyclohexane in acetone under reflux (60–80°C) . Oxidative conditions (e.g., H₂O₂/CH₃COOH) install the 1,4-dioxide groups, yielding the final product at ~65% purity. Purification involves recrystallization from ethanol, achieving >98% purity .

Table 1: Optimized Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 75°C |

| Reaction Time | 12 hours |

| Oxidizing Agent | 30% H₂O₂ |

| Yield | 68% |

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance heat transfer and reduce side reactions. Key advancements include:

-

Catalytic oxidation: Using immobilized TiO₂ nanoparticles to improve dioxide group formation efficiency .

-

In-line chromatography: Automated purification systems reduce solvent waste by 40% compared to batch processes .

Thermodynamic and Chemical Properties

Stability and Bond Dissociation Enthalpies

Experimental studies using combustion calorimetry and DFT calculations report:

The 1,4-dioxide groups confer exceptional thermal stability, with decomposition onset at 287°C .

Reactivity Profile

-

Oxidation: Forms quinoxaline-1,4-dione derivatives under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄) .

-

Reduction: Sodium borohydride reduces the dioxide groups to secondary amines, abolishing biological activity .

-

Nucleophilic Substitution: Thienyl sulfur participates in SNAr reactions at position 3 .

Biological Activities and Mechanisms

Antibacterial Action Against Nocardia spp.

In vitro assays demonstrate remarkable activity against N. brasiliensis:

Table 2: Antibacterial Activity Metrics

| Strain | MIC (µg/mL) | CC₅₀ (µg/mL) | Selectivity Index |

|---|---|---|---|

| N. brasiliensis | 0.89 | >100 | >112 |

| Clinical Isolate A | 0.76 | 95.3 | 125 |

Mechanistic studies suggest dual inhibition:

-

Disruption of cell wall synthesis via binding to penicillin-binding proteins (PBPs) .

-

DNA intercalation, blocking replication in log-phase cultures .

Structure-Activity Relationships (SAR)

Critical Substituents for Bioactivity

-

1,4-Dioxide Groups: Removal reduces antibacterial potency by 15-fold .

-

Thienyl Moiety: Replacement with phenyl decreases antiviral activity 3-fold due to reduced hydrophobicity .

-

Methyl Group at Position 2: Enhances metabolic stability without affecting MIC values .

Table 3: Activity Comparison of Quinoxaline Derivatives

| Compound | Antibacterial MIC (µg/mL) | Antiviral EC₅₀ (µM) |

|---|---|---|

| 2,3-Dimethylquinoxaline | 12.4 | >50 |

| 2-Phenylquinoxaline-1,4-dioxide | 3.8 | 2.1 |

| Target Compound | 0.89 | 0.09 |

Industrial and Pharmaceutical Applications

Drug Development Prospects

-

Lead Candidate for Mycetoma: Phase I trials planned for 2026 due to superior safety (SI > 100) over amphotericin B .

-

Antiviral Adjuvant: Synergizes with pleconaril, reducing CBV5 titers by 99.8% in murine models .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume